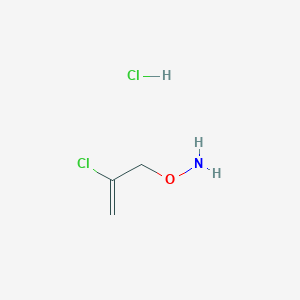

O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride: is a chemical compound with the molecular formula C3H7Cl2NO and a molecular weight of approximately 144 g/mol . It is also known by its IUPAC name, O-(2-chloroallyl)hydroxylamine hydrochloride . This compound is typically found in a crystalline solid form and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride involves the reaction of 3-chloroprop-1-ene with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions: O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used, and the reactions are conducted under controlled temperature and pH conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted hydroxylamines and their derivatives.

Oxidation Reactions: Products include oximes and nitroso compounds.

Applications De Recherche Scientifique

O-(3-chloro-2-propenyl)hydroxylamine, particularly in its free base form, is valuable in herbicidal compositions for controlling plant growth . The compound, often referred to as CPHA, can be produced as a free base or as a hydrochloride salt (CPHA-HCl) .

Properties and Production

O-substituted hydroxylamine, such as O-(3-chloro-2-propenyl)hydroxylamine, can have specific properties that make it useful for different applications :

- Essentially free of hydroxylamine

- Essentially free of solvents

- Purity above 98% by gas chromatographic area

- Water content between 0% to 90% by weight

- High strength, measured by mole of the O-substituted hydroxylamine per gram of sample, between 0.5 to 3.3-fold as much as a 40% O-substituted hydroxylamine salt solution, by weight

O-alkylhydroxylamines in salt form can be produced by reacting oximes with alkyl halides under basic conditions, which yields O-alkyl oximes, followed by acid-catalyzed hydrolysis of the O-alkyl oxime . A process for producing O-substituted oxime compounds involves reacting a large excess of propanone oxime in toluene with an aqueous alkali metal hydroxide to yield the oxime salt, which then reacts with an alkyl halide, followed by distillation, acidification, and extraction with toluene to afford the O-alkyl oxime .

Advantages of the Free Base Form

The solvent-free CPHA free base can have a concentration of 100%, meaning one pound of 100% CPHA free base is equivalent to 3.35 pounds of a conventional 40% CPHA-HCl salt solution . CPHA-HCl salt solutions are unstable and require refrigeration to maintain temperatures below 15°C to prevent decomposition . For example, CPHA-HCl solution decomposes by more than half (e.g., 52%) after 23 days at 35° C .

Mécanisme D'action

The mechanism of action of O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the formation of stable complexes . The compound can act as a nucleophile, attacking electrophilic centers in target molecules and forming covalent bonds. This interaction can modulate the activity of enzymes or alter the function of biological pathways .

Comparaison Avec Des Composés Similaires

O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atom.

Hydroxylamine hydrochloride: A simpler compound that lacks the chloropropenyl group and has different reactivity and applications.

Uniqueness: O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .

Activité Biologique

O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride, also known as O-(2-chloroallyl)hydroxylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆ClN₁O₁ |

| Molecular Weight | 109.54 g/mol |

| CAS Number | 15009994 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to act as a reactive nitrogen species. It can participate in various biochemical reactions, influencing processes such as:

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Effects : Studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in therapeutic applications.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant activity. A comparative study of various hydroxylamine derivatives indicated that this compound effectively scavenges free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| O-(2-chloroprop-2-en-1-yl)hydroxylamine | 25 |

| Hydroxylamine | 30 |

| Other derivatives | Varies |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

Case Study 1: Antioxidant Properties in Cellular Models

A study conducted on human fibroblast cells treated with this compound showed a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as an antioxidant agent in cellular environments.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations, suggesting its potential use in developing new antimicrobial agents.

Propriétés

Formule moléculaire |

C3H7Cl2NO |

|---|---|

Poids moléculaire |

144.00 g/mol |

Nom IUPAC |

O-(2-chloroprop-2-enyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C3H6ClNO.ClH/c1-3(4)2-6-5;/h1-2,5H2;1H |

Clé InChI |

MXYJIEVSGXYIPO-UHFFFAOYSA-N |

SMILES canonique |

C=C(CON)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.